![molecular formula C13H13FN4O3S B2653323 N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1-methyl-1H-pyrazole-5-sulfonamide CAS No. 1825326-13-3](/img/structure/B2653323.png)
N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1-methyl-1H-pyrazole-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1-methyl-1H-pyrazole-5-sulfonamide, also known as Compound A, is a novel chemical compound with potential applications in scientific research. It was first synthesized in 2010 by a team of chemists at a pharmaceutical company in Japan. Since then, it has been the subject of several studies exploring its properties and potential uses.
作用機序
The mechanism of action of N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1-methyl-1H-pyrazole-5-sulfonamide A is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in cells. Specifically, it has been shown to inhibit the activity of the proteasome, a complex of proteins that is responsible for degrading and recycling damaged or unwanted proteins in cells. By inhibiting the proteasome, this compound A may prevent the degradation of certain proteins that are important for cell growth and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound A vary depending on the type of cell or tissue being studied. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, or programmed cell death. In immune cells, it has been shown to modulate the activity of cytokines and chemokines, which are important signaling molecules involved in immune responses. In neurons, it has been shown to modulate the activity of certain ion channels and receptors, which are important for neuronal signaling.
実験室実験の利点と制限
One advantage of using N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1-methyl-1H-pyrazole-5-sulfonamide A in lab experiments is its specificity for the proteasome, which allows researchers to study the effects of proteasome inhibition on cellular processes. However, one limitation is its low solubility in aqueous solutions, which can make it difficult to administer to cells or animals. Additionally, its potential toxicity and off-target effects must be carefully considered when designing experiments.
将来の方向性
There are several potential future directions for research on N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1-methyl-1H-pyrazole-5-sulfonamide A. One area of interest is its potential use as a therapeutic agent for cancer, as it has shown promising results in inhibiting the growth of cancer cells. Another area of interest is its potential use in studying the role of the proteasome in cellular processes, as well as its potential use in studying the mechanisms of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound A and its potential off-target effects.
合成法
The synthesis of N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1-methyl-1H-pyrazole-5-sulfonamide A involves a multi-step process that begins with the reaction of 4-fluorobenzaldehyde with ethyl acetoacetate to form a chalcone intermediate. This intermediate is then reacted with hydrazine hydrate to produce the pyrazole ring. The final step involves the introduction of the sulfonamide group using chlorosulfonic acid. The overall yield of the synthesis is approximately 30%.
科学的研究の応用
N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1-methyl-1H-pyrazole-5-sulfonamide A has shown potential as a tool for scientific research in several areas, including cancer biology, neuroscience, and immunology. In cancer biology, it has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. In neuroscience, it has been used to study the role of certain proteins in the brain, and in immunology, it has been shown to modulate the activity of immune cells.
特性
IUPAC Name |
N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-methylpyrazole-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4O3S/c1-17-12(6-7-15-17)22(20,21)16-11-8-18(13(11)19)10-4-2-9(14)3-5-10/h2-7,11,16H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNUQNQXKKGQCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)S(=O)(=O)NC2CN(C2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

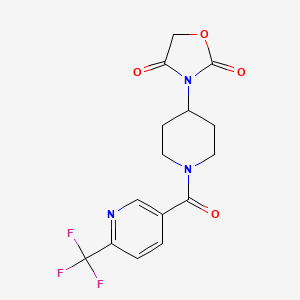
![1-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperidine](/img/structure/B2653241.png)
![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1H-indol-2-yl)methanone](/img/structure/B2653242.png)
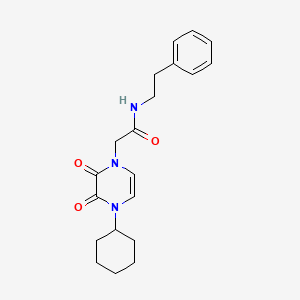

![N-(2,4-difluorophenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2653249.png)
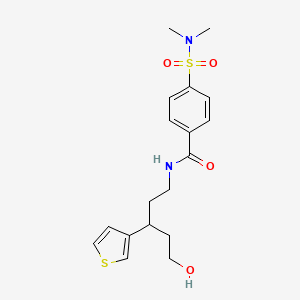
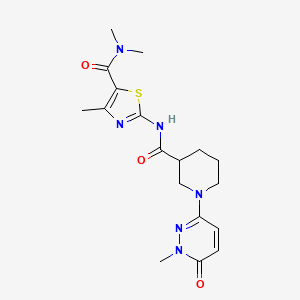
![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2653253.png)


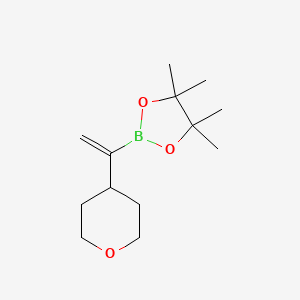
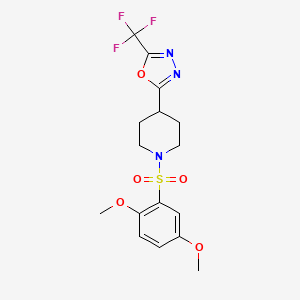
![4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-phenoxyphenyl)butanamide](/img/structure/B2653260.png)